ethyl 4-{2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate
Description
Ethyl 4-{2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate is a synthetic heterocyclic compound characterized by a pyrazolo[3,4-d]pyrimidine core substituted with a hydroxyethyl group at position 1, a 4-oxo moiety, and an acetamido-benzoate ester side chain. Its synthesis typically involves multi-step organic reactions, such as cyclocondensation of aminopyrazoles with carbonyl derivatives, followed by functionalization of the side chains .
Properties
IUPAC Name |
ethyl 4-[[2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O5/c1-2-28-18(27)12-3-5-13(6-4-12)21-15(25)10-22-11-19-16-14(17(22)26)9-20-23(16)7-8-24/h3-6,9,11,24H,2,7-8,10H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJBJGLCFJOJNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate typically involves multi-step organic reactions. The starting materials often include ethyl benzoate derivatives and pyrazolo[3,4-d]pyrimidine intermediates. The synthesis may involve:
Condensation Reactions: Combining ethyl benzoate derivatives with pyrazolo[3,4-d]pyrimidine intermediates under acidic or basic conditions.
Amidation: Introducing the acetamido group through reactions with acyl chlorides or anhydrides.
Hydroxyethylation: Adding the hydroxyethyl group using ethylene oxide or similar reagents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with structural similarities to ethyl 4-{2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate exhibit cytotoxic activity against various human cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes or receptors associated with cell proliferation and apoptosis pathways.
Case Study: Cytotoxicity Against Cancer Cells
A study evaluated the compound's effects on several cancer cell lines, including breast and lung cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a therapeutic agent in oncology.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties . Preliminary studies show efficacy against a range of bacterial strains, indicating potential use in developing new antibiotics or antimicrobial agents .
Enzyme Inhibition
This compound may act as an inhibitor for several key enzymes involved in metabolic pathways. This inhibition could lead to significant therapeutic applications in metabolic disorders and diseases characterized by enzyme dysregulation.
Table 2: Summary of Biological Activities
Research Insights
Mechanism of Action
The mechanism of action of ethyl 4-{2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate involves its interaction with molecular targets such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core can mimic natural substrates or inhibitors, thereby modulating biological pathways. The hydroxyethyl and acetamido groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, a comparison is made with compounds sharing structural motifs or pharmacological targets.
Structural Analogues with Pyrazolo[3,4-d]Pyrimidine Cores
N-4-[2-(2-Amino-4(3H)-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl-L-glutamic acid (LY231514) Structural Differences: LY231514 replaces the hydroxyethyl group with a pyrrolo[2,3-d]pyrimidine system and incorporates a glutamic acid side chain. Pharmacological Activity: LY231514 is a folate antimetabolite and thymidylate synthase inhibitor, showing efficacy in colorectal cancer . Key Data:
| Property | LY231514 | Target Compound |
|---|---|---|
| IC50 (Thymidylate Synthase) | 1.2 nM | Not reported |
| Solubility (pH 7.4) | 0.5 mg/mL | Likely lower due to ester group |
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2,6-dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one Structural Differences: This compound (from ) features a pyrido[1,2-a]pyrimidine core and a benzisoxazole-piperidine side chain. Key Data:
| Property | Benzisoxazole-Piperidine Derivative | Target Compound |
|---|---|---|
| LogP | 3.8 | Estimated ~2.5 (hydrophilic ester) |
| Receptor Binding (D2) | Ki = 4.6 nM | No data |
Functional Analogues with Ester/Acetamido Linkers
N-{1-[3-(2-Ethoxy-5-(4-ethylpiperazinyl)benzenesulfonyl)-4,5-dihydro-5-oxo-1,2,4-triazin-6-yl]ethyl}butyramide (EP2228370B1) Structural Differences: This patented compound () uses a triazinone core and a benzenesulfonyl-ethylpiperazine side chain. Pharmacological Activity: Acts as a 5-HT6 receptor antagonist for cognitive disorders . Key Data:
| Property | EP2228370B1 | Target Compound |
|---|---|---|
| Selectivity (5-HT6) | >100-fold over 5-HT1A/5-HT2A | Unknown |
| Bioavailability | 65% in rodents | Likely lower (ester hydrolysis) |
Research Findings and Limitations
- Synthetic Challenges : The target compound’s ester group may reduce metabolic stability compared to carboxylate-containing analogues like LY231514 .
- Gaps in Data: No direct assays (e.g., kinase inhibition, cytotoxicity) are available for the target compound. Existing analogs suggest prioritization of in vitro enzyme screening and ADMET profiling.
Biological Activity
Ethyl 4-{2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate is a compound of interest due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer activities. This article explores the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrazolo[3,4-d]pyrimidine core. Its chemical formula is CHNO, and it features various functional groups that contribute to its biological activity. The presence of the pyrazole moiety is significant as it has been associated with various pharmacological effects.
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit notable anti-inflammatory properties. For instance, compounds structurally similar to this compound have shown potent inhibition of cyclooxygenase (COX) enzymes.
| Compound | COX-2 Inhibition (IC μmol) |
|---|---|
| Ethyl 4-{...} | 0.04 ± 0.09 |
| Celecoxib | 0.04 ± 0.01 |
This suggests that the compound could be a promising candidate for the development of anti-inflammatory drugs .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. This compound has shown effectiveness against various cancer cell lines. For example:
These findings indicate that the compound may induce cell apoptosis and inhibit tumor growth effectively.
The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets within cancer cells. Studies suggest that compounds with similar structures can inhibit key kinases involved in cell proliferation and survival pathways.
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Study on A549 Cell Line : A derivative similar to ethyl 4-{...} demonstrated significant growth inhibition with an IC value of 26 µM against lung cancer cells .
- In Vivo Models : Research involving carrageenan-induced paw edema in rats indicated that similar compounds exhibited anti-inflammatory effects comparable to indomethacin . The effective doses (ED) were calculated to be around 9.17 µM for indomethacin and comparable values for the tested pyrazole derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
